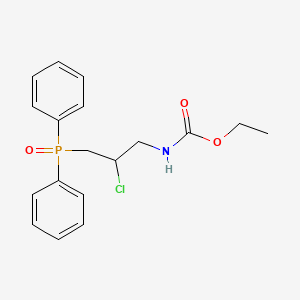
3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a cyclohexyl group, and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile typically involves the chlorination of 5-cyclohexyl-2-hydroxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of 3-chloro-5-cyclohexyl-2-hydroxybenzoic acid or 3-chloro-5-cyclohexyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-chloro-5-cyclohexyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorine atom and cyclohexyl group contribute to the compound’s overall stability and reactivity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-hydroxybenzonitrile: Lacks the cyclohexyl group, making it less hydrophobic and potentially less stable.
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
3,5-Dichloro-2-hydroxybenzonitrile:
Uniqueness
3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This structural feature can influence its interactions with biological molecules and its overall reactivity in chemical reactions .
Propriétés
Numéro CAS |
401615-96-1 |
|---|---|
Formule moléculaire |
C13H14ClNO |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
3-chloro-5-cyclohexyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H14ClNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2 |
Clé InChI |
IJKCQPMFLPRPNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)

![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B12009589.png)



![(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine](/img/structure/B12009610.png)
![11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009641.png)
